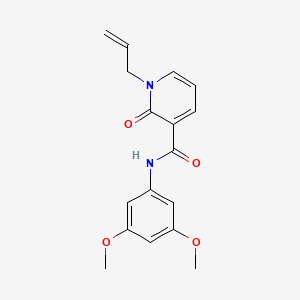

1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

1-Allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic small molecule featuring a dihydropyridone core fused with an allyl group and a 3,5-dimethoxyphenyl-substituted carboxamide moiety. Its molecular formula is C₁₇H₁₈N₂O₄, with a molecular weight of 314.34 g/mol. The compound’s structure combines a partially saturated pyridine ring (dihydropyridone) with electron-donating methoxy groups at the 3- and 5-positions of the phenyl ring, which may enhance solubility and influence intermolecular interactions.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-4-7-19-8-5-6-15(17(19)21)16(20)18-12-9-13(22-2)11-14(10-12)23-3/h4-6,8-11H,1,7H2,2-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURCHBMXDARQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-allyl-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, with CAS number 320419-80-5, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C17H18N2O4

- Molecular Weight : 314.34 g/mol

- Structure : The compound features a pyridine ring substituted with an allyl group and a dimethoxyphenyl moiety.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its anti-inflammatory and anticancer properties. Below are the key findings:

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Properties

Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been reported to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .

Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of related compounds, it was found that administration reduced edema in animal models significantly when compared to control groups. The mechanism involved inhibition of NF-kB signaling pathways .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of similar pyridine derivatives demonstrated that these compounds could inhibit tumor growth in xenograft models. The study reported a reduction in tumor volume by up to 60% compared to untreated controls .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O4 |

| Molecular Weight | 314.34 g/mol |

| CAS Number | 320419-80-5 |

| Biological Activities | Anti-inflammatory, Anticancer |

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation.

- Modulation of Apoptotic Pathways : It influences both intrinsic and extrinsic apoptotic pathways leading to cancer cell death.

Chemical Reactions Analysis

Reactivity of the Allyl Group

The allyl substituent at the pyridine N1 position enables participation in transition-metal-catalyzed cross-coupling and cycloaddition reactions:

-

Palladium-Catalyzed Allylic Substitution : The allyl group may undergo coupling with nucleophiles (e.g., amines, alcohols) under Pd catalysis. For example, Pd complexes with ligands such as dialkylbiarylphosphines (L18 ) facilitate allylic amination or alkoxylation .

-

[2+2] Photocycloaddition : The allyl-enone system (α,β-unsaturated carbonyl) can undergo [2+2] photocycloadditions with alkenes or alkynes under UV light, forming strained cyclobutane derivatives. Triplet-state reactivity favors regioselective head-to-tail (HT) or head-to-head (HH) adducts .

| Reaction Type | Conditions | Potential Products |

|---|---|---|

| Allylic Amination | Pd(OAc)₂, L18 , K₃PO₄, 80°C | N-Alkylated derivatives |

| [2+2] Cycloaddition | UV light, THF, 25°C | Bicyclic cyclobutane-fused pyridines |

Carboxamide Functionalization

The carboxamide group at C3 participates in condensation and hydrolysis reactions:

-

Hydrolysis : Acidic or basic conditions may cleave the amide bond to yield 3-pyridinecarboxylic acid derivatives. For example, refluxing with HCl/ethanol (80°C) hydrolyzes analogous carboxamides .

-

Condensation with Electrophiles : Reaction with ninhydrin or glyoxal under acidic conditions forms fused heterocycles. For instance, similar dihydropyridines react with ninhydrin to yield dihydroindeno[1,2-e]pyrido[1,2-b] triazines (5 ) in acetic acid .

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl group directs electrophilic substitution to the para position due to methoxy’s electron-donating effects:

-

Nitration : Reaction with nitric acid/sulfuric acid introduces a nitro group at the para position.

-

Halogenation : Bromine or chlorine substitutes selectively at the activated aromatic ring position.

Oxidation and Reduction

-

Oxidation of Dihydropyridine : The 1,2-dihydropyridine ring oxidizes to a fully aromatic pyridine under mild conditions (e.g., air, MnO₂) .

-

Reduction of Allyl Group : Hydrogenation with Pd/C reduces the allyl group to a propyl chain without affecting the carboxamide .

Heterocyclic Ring Transformations

The dihydropyridine ring undergoes cyclization with bifunctional reagents:

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 1-Allyl-N-(2,5-Dimethoxyphenyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxamide

The closest analog is 1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 320419-87-2), which shares the same molecular formula and weight but differs in the substitution pattern of the methoxy groups on the phenyl ring (2,5- vs. 3,5-positions). Key differences include:

| Property | 3,5-Dimethoxyphenyl Analog | 2,5-Dimethoxyphenyl Analog |

|---|---|---|

| Substituent Symmetry | Symmetrical (meta) | Asymmetrical (ortho/para) |

| Electronic Effects | Electron-donating (meta) | Electron-donating (ortho/para) |

| Steric Environment | Reduced steric hindrance | Increased ortho hindrance |

| Potential Solubility | Higher (symmetry aids packing) | Moderate |

The 3,5-dimethoxy substitution likely improves crystallinity and thermal stability compared to the 2,5-isomer, as meta-substituted aromatic systems often exhibit enhanced symmetry-driven physicochemical properties .

Heterocyclic Carboxamide Derivatives

Thiadiazole-Based Analogs

Compounds like N5-[3,5-di(trifluoromethyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS: 871027-88-2) replace the dihydropyridone core with a thiadiazole ring.

Pyrrolidine Derivatives

3-[(3-Methylbenzyl)oxy]pyrrolidine (CAS: 100785-73-3) exemplifies a saturated heterocycle with a benzyl ether side chain. Unlike the dihydropyridone core, pyrrolidine derivatives offer full saturation, which may enhance conformational flexibility and bioavailability but reduce π-π stacking interactions critical for target binding .

Research Findings and Implications

Structural-Activity Relationships (SAR)

- Allyl Group : The allyl substituent in the target compound may confer reactivity (e.g., Michael addition susceptibility) absent in analogs with alkyl or aryl groups.

- Methoxy Positioning : Meta-substitution (3,5-) optimizes steric and electronic profiles for receptor binding compared to ortho/para configurations.

- Core Heterocycle : Dihydropyridone balances partial unsaturation (for planar interactions) and saturation (for solubility), contrasting with fully aromatic or saturated cores in analogs.

Q & A

Q. How can in silico models predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against crystal structures of target proteins, focusing on hydrogen bonding with the carboxamide and π-π stacking with the dimethoxyphenyl group. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.